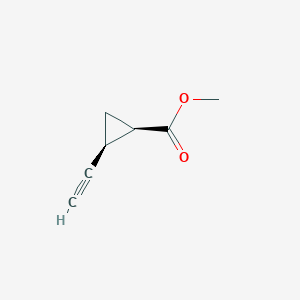

rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 53229-56-4 . It has a molecular weight of 162.57 . The IUPAC name for this compound is methyl (1R,2S)-2-(chlorocarbonyl)cyclopropanecarboxylate .

Molecular Structure Analysis

The InChI code for “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is 1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 . This can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The compound “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” has a molecular weight of 162.57 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Enantiomerically Pure Compounds Synthesis

Herbert Frauenrath and Thomas Philipps (1985) demonstrated the synthesis of enantiomerically pure compounds using 185-nm photochemistry. They prepared enantiomerically pure methyl (1R)-trans-3-formyl-2,2-dimethyl-1-cyclopropanecarboxylate and its (1R)-cis-analogue from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde. Key steps included optical resolution of carboxylic acid and dihydrofuran-cyclopropanecarbaldehyde rearrangement with 185-nm light (Frauenrath & Philipps, 1985).

Bromophenol Derivatives Synthesis

M. Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety, including trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer. These derivatives were evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, highlighting their potential in treating neurodegenerative diseases (Boztaş et al., 2019).

Cyclopolymerization and Polymer Science

Joseph B. Edson and G. Coates (2009) investigated the cyclopolymerization of nonconjugated dienes with a tridentate phenoxyamine hafnium complex, producing polymers with a high proportion of cis-cyclopentane rings. This study contributes to the development of stereochemically complex polymers (Edson & Coates, 2009).

Retinoid Receptor Selectivity

M. Dawson et al. (1995) studied the conformational effects on retinoid receptor selectivity, focusing on the effects of the retinoid bridging group on retinoid X receptor activity. Their work provides insights into designing RXR-selective retinoids with potential therapeutic applications (Dawson et al., 1995).

Safety and Hazards

properties

IUPAC Name |

methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIXUVYYEOQGCP-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)

![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)